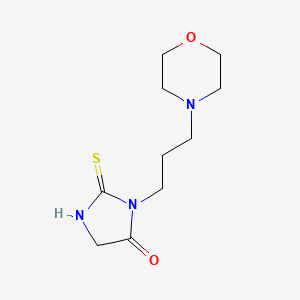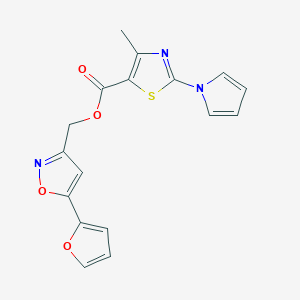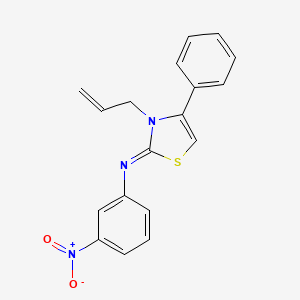![molecular formula C22H25ClN4O5S B2657926 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride CAS No. 1216930-44-7](/img/structure/B2657926.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzothiazole core, which is often associated with biological activity, making it a candidate for drug development and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methoxylation: Introduction of the methoxy group at the 6-position of the benzothiazole ring, often through methylation using reagents like methyl iodide.
Nitrobenzamide Formation: The nitro group is introduced via nitration of the benzamide precursor.
Morpholinopropyl Substitution: The morpholinopropyl group is attached through nucleophilic substitution, typically using a morpholine derivative and a suitable leaving group.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinopropyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学的研究の応用
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride has several research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: Possible use in the synthesis of advanced materials or as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitro group may also play a role in redox reactions within biological systems, contributing to its overall activity.
類似化合物との比較
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methoxybenzothiazole share structural similarities.
Nitrobenzamides: Compounds such as 3-nitrobenzamide and N-(3-nitrophenyl)benzamide.
Uniqueness: N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is unique due to the combination of its benzothiazole core, methoxy group, nitrobenzamide moiety, and morpholinopropyl substitution. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S.ClH/c1-30-18-6-7-19-20(15-18)32-22(23-19)25(9-3-8-24-10-12-31-13-11-24)21(27)16-4-2-5-17(14-16)26(28)29;/h2,4-7,14-15H,3,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHSVULPPZWMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N'-{2-[(oxolan-2-yl)methoxy]propanoyl}pyridine-2-carbohydrazide](/img/structure/B2657846.png)


![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B2657849.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2657850.png)
![N-[(2,4-difluorophenyl)methyl]-1-(3-acetamido-1,2,4-thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2657851.png)
![2-[8-(4-ethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2657852.png)
![4-Bromo-2-{[(4-fluoro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2657853.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2657854.png)
![3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID](/img/structure/B2657856.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657860.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2657863.png)

